molecular formula C8H12O2 B13740708 3,4,4-Trimethylcyclopentane-1,2-dione CAS No. 33079-56-0

3,4,4-Trimethylcyclopentane-1,2-dione

Cat. No.: B13740708
CAS No.: 33079-56-0
M. Wt: 140.18 g/mol
InChI Key: YHJBEOWTWJHMFC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Representation of 3,4,4-Trimethylcyclopentane-1,2-dione

IUPAC Naming Conventions and Common Academic Synonyms of this compound

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is this compound. nih.govnist.gov In academic literature and chemical databases, it is also referred to by several synonyms. These alternative names often follow different conventions or are database-specific identifiers. nih.gov A primary synonym is 1,2-Cyclopentanedione, 3,4,4-trimethyl-. nih.govnist.govsielc.com

Table 1: Synonyms and Identifiers for this compound

Identifier Type Value
IUPAC Name This compound nih.gov
CAS Number 33079-56-0 nih.govnist.gov
Common Synonym 1,2-Cyclopentanedione, 3,4,4-trimethyl- nih.govsielc.com
EINECS Number 251-370-7 nih.govchemwhat.com

| PubChem CID | 118027 nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Two-Dimensional and Three-Dimensional Structural Depictions of this compound

The molecular structure of this compound is defined by its molecular formula, C8H12O2. nih.govnist.govchemspider.com The structure features a cyclopentane (B165970) ring with carbonyl groups at positions 1 and 2. A single methyl group is attached to carbon 3, and two methyl groups are attached to carbon 4, forming a geminal dimethyl group. nih.gov

Two-Dimensional (2D) Representation: The 2D structure clearly illustrates the connectivity of the atoms, showing the five-membered ring, the placement of the two adjacent carbonyl groups, and the positions of the three methyl substituents. nih.govnist.gov

Three-Dimensional (3D) Representation: In its 3D conformation, the cyclopentane ring is not perfectly planar. To minimize steric strain from eclipsing interactions, the ring adopts a slightly distorted, non-planar conformation, often referred to as an "envelope" or "twist" conformation. wikipedia.org The methyl groups and carbonyl oxygens are arranged in specific spatial orientations relative to the ring. nist.gov

Table 2: Molecular and Structural Identifiers

Identifier Value
Molecular Formula C8H12O2 nih.govchemwhat.com
Molecular Weight 140.18 g/mol nih.gov
SMILES CC1C(=O)C(=O)CC1(C)C nih.govuni.lu
InChI InChI=1S/C8H12O2/c1-5-7(10)6(9)4-8(5,2)3/h5H,4H2,1-3H3 nih.govnist.gov

| InChIKey | YHJBEOWTWJHMFC-UHFFFAOYSA-N nih.govnist.gov |

This table is interactive and can be sorted by clicking on the column headers.

Enol-Keto Tautomerism in this compound Systems (e.g., 2-Hydroxy-3,4,4-trimethylcyclopent-2-en-1-one)

Like many dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer. masterorganicchemistry.com This constitutional isomerism, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. masterorganicchemistry.comlibretexts.org The enol form of this compound is named 2-hydroxy-3,4,4-trimethylcyclopent-2-en-1-one. nih.gov

In this tautomer, a hydroxyl group is attached to one of the carbonyl carbons, which is also part of a carbon-carbon double bond within the ring (C=C-OH). The stability of the enol form relative to the diketo form is influenced by factors such as solvent and the potential for intramolecular hydrogen bonding or conjugation. libretexts.org For many 1,2-diketones, the diketo form is predominant, but the enol form is crucial for its reactivity. wikipedia.org The enol form, sometimes referred to as a diosphenol, exhibits reactivity similar to phenols. nih.gov

Historical Context of Cyclic α-Diketones and Related Trimethylcyclopentane Derivatives

The study of cyclic ketones is a fundamental part of organic chemistry. wikipedia.org Cyclic α-diketones (or 1,2-diketones), characterized by two carbonyl groups on adjacent carbon atoms, have been subjects of chemical investigation for many years. oxfordreference.com Their chemistry is distinct from that of monoketones or diketones with greater separation between the carbonyl groups. Research has focused on their synthesis, reactivity, and the unique properties imparted by the proximate electron-withdrawing carbonyl groups.

Derivatives of cyclopentane, including those with multiple methyl substituents like 1,2,3-trimethylcyclopentane (B43311) and 1,1,2-trimethylcyclopentane, have also been studied to understand the stereochemistry and conformational analysis of five-membered rings. wikipedia.orgnih.govnih.gov The presence of multiple substituents on the cyclopentane ring introduces elements of stereoisomerism and steric strain that influence the molecule's shape and reactivity. wikipedia.org Compounds like this compound merge these two areas of study, providing a substrate to investigate the interplay between the functional groups and the substituted ring structure.

Research Significance and Academic Relevance of this compound in Synthetic and Mechanistic Chemistry

This compound holds academic relevance primarily as a building block in organic synthesis and as a model for studying chemical reactions and mechanisms. Cyclic α-diketones are versatile intermediates for synthesizing more complex molecules. nih.gov Their enol forms can act as nucleophiles in reactions like asymmetric allylic alkylations, which can then be followed by rearrangements to install substituents at specific carbon atoms with high stereocontrol. nih.gov

The reactivity of the dione (B5365651) functionality allows for a range of chemical transformations. For instance, these compounds can undergo condensation reactions, reductions, and rearrangements to form various heterocyclic and carbocyclic structures. The study of related cyclic diketones isolated from natural sources, such as coffee, has also driven interest in the synthesis and characterization of these types of molecules. uoregon.edu The specific substitution pattern of this compound can be used to probe the influence of steric hindrance and electronic effects on the reactivity of the α-diketone moiety in mechanistic investigations.

Properties

CAS No.

33079-56-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3,4,4-trimethylcyclopentane-1,2-dione

InChI

InChI=1S/C8H12O2/c1-5-7(10)6(9)4-8(5,2)3/h5H,4H2,1-3H3

InChI Key

YHJBEOWTWJHMFC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(=O)CC1(C)C

Origin of Product

United States

Chemical Reactivity and Transformation of 3,4,4 Trimethylcyclopentane 1,2 Dione

Reaction Mechanisms of 1,2-Dione Functionality

The reactivity of 3,4,4-trimethylcyclopentane-1,2-dione is primarily governed by the two adjacent carbonyl groups. This 1,2-dicarbonyl motif imparts unique chemical properties that are distinct from those of monoketones.

The adjacent electron-withdrawing carbonyl groups in a 1,2-dione system enhance the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack. A variety of nucleophiles can add to one or both of the carbonyl centers. The specific course of the reaction would depend on the nucleophile and the reaction conditions.

Table 1: Plausible Nucleophilic Addition Reactions

Nucleophile Potential Product(s)
Grignard Reagents (R-MgX) Tertiary diols
Organolithium Reagents (R-Li) Tertiary diols
Hydride Reagents (e.g., NaBH₄, LiAlH₄) Diols
Cyanide (e.g., HCN, NaCN) Cyanohydrins

Note: This table represents theoretically possible reactions based on the general reactivity of 1,2-diones. Specific experimental data for this compound is not available.

Like other dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer, 2-hydroxy-3,4,4-trimethylcyclopent-2-en-1-one. nih.gov The stability of the enol form in cyclic 1,2-diones can be influenced by ring strain and the potential for intramolecular hydrogen bonding. semanticscholar.org For cyclopentane-1,2-dione, the enol form is generally less stable than the keto form. doubtnut.com

The enol form possesses a nucleophilic carbon-carbon double bond and can react with various electrophiles. This reactivity is fundamental to many synthetic transformations of dicarbonyl compounds.

Specific Reactions of the this compound Core

Specific experimental studies on the oxidation, reduction, and substitution reactions of this compound are not well-documented. The following sections outline the expected reactivity based on general chemical principles for similar structures.

Oxidative cleavage of the carbon-carbon bond between the two carbonyl groups is a characteristic reaction of 1,2-diones. Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly used for this transformation, which would be expected to yield a dicarboxylic acid.

Table 2: Hypothetical Oxidation Products

Oxidizing Agent Expected Product
Periodic Acid (HIO₄) 3,3-Dimethyl-4-oxohexanoic acid

Note: The products listed are hypothetical and based on the known oxidative cleavage of 1,2-diones. No specific experimental data for the oxidation of this compound has been found.

The carbonyl groups of this compound can be reduced to hydroxyl groups using various reducing agents. The stereochemical outcome of such reductions can be influenced by the steric hindrance imposed by the methyl groups on the cyclopentane (B165970) ring.

Table 3: Potential Reduction Products

Reducing Agent Potential Product(s)
Sodium Borohydride (NaBH₄) 3,4,4-Trimethylcyclopentane-1,2-diol
Lithium Aluminum Hydride (LiAlH₄) 3,4,4-Trimethylcyclopentane-1,2-diol

Note: The formation of diastereomeric diols is possible. The table indicates the general products expected from the reduction of the dione (B5365651) functionality.

Direct electrophilic or nucleophilic substitution at the methyl groups of this compound is generally not a feasible reaction pathway under standard conditions. The C-H bonds of the methyl groups are typically unreactive towards most electrophiles and nucleophiles unless activated, for instance, by radical initiation. While there is extensive literature on electrophilic aromatic substitution, this is not directly applicable to the saturated alkyl groups present in this compound. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Advanced Transformations Involving this compound

The compact and functionalized structure of this compound makes it a potential building block for the synthesis of more complex molecular architectures through various carbon-carbon bond-forming reactions.

Annulation reactions, which involve the formation of a new ring onto an existing structure, are powerful tools in organic synthesis. The Robinson annulation, a well-established method for creating a six-membered ring, combines a Michael addition with an intramolecular aldol (B89426) condensation. youtube.comwikipedia.orglibretexts.org For this compound, the α-hydrogens at the C5 position can be abstracted by a base to form an enolate. This enolate can act as a Michael donor, attacking an α,β-unsaturated ketone like methyl vinyl ketone. The resulting intermediate, a 1,5-diketone, can then undergo an intramolecular aldol condensation to yield a fused bicyclic system. libretexts.orgmasterorganicchemistry.com

The general sequence for a Robinson annulation starting with this compound is as follows:

Enolate Formation: A base abstracts a proton from the C5 position of the dione.

Michael Addition: The enolate attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).

Intramolecular Aldol Condensation: The newly formed dicarbonyl intermediate cyclizes under basic or acidic conditions, followed by dehydration to form a stable, conjugated system. masterorganicchemistry.com

Table 1: Potential Robinson Annulation Reaction

Reactant 1 Michael Acceptor Base/Conditions Expected Product

While the dione itself is not a typical substrate for cycloaddition reactions like the Diels-Alder reaction, its derivatives could be. For instance, conversion to an enol ether or a related diene could allow it to participate as the diene component in a [4+2] cycloaddition, leading to complex polycyclic structures.

The α-hydrogens of this compound are acidic enough to be removed by a base, allowing the dione to serve as a nucleophile in aldol-type condensation reactions. In a crossed aldol condensation, the enolate of the dione can react with other aldehydes or ketones that lack α-hydrogens (e.g., benzaldehyde) to prevent self-condensation and complex product mixtures. This reaction, often referred to as a Claisen-Schmidt condensation, typically involves the formation of a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated product.

The reaction proceeds via the following steps:

Formation of the enolate at the C5 position of this compound.

Nucleophilic attack of the enolate on the carbonyl carbon of another aldehyde or ketone.

Protonation to form the aldol addition product.

Dehydration (often promoted by heat) to form the conjugated enone.

Table 2: Potential Crossed Aldol Condensation Reactions

Carbonyl Partner (Electrophile) Base/Conditions Expected Product Type
Benzaldehyde NaOH, EtOH, Heat 5-Benzylidene-3,4,4-trimethylcyclopentane-1,2-dione
Formaldehyde KOH, MeOH 5-Hydroxymethyl derivative (further reaction possible)

The 1,2-dicarbonyl motif is susceptible to specific rearrangement reactions, most notably the benzilic acid rearrangement. libretexts.org This reaction occurs when a 1,2-diketone is treated with a strong base, such as hydroxide (B78521). The process involves the nucleophilic attack of the hydroxide ion on one carbonyl group, followed by the migration of an adjacent carbon atom to the neighboring carbonyl carbon. This results in the formation of an α-hydroxy carboxylate salt, which upon acidic workup yields an α-hydroxy carboxylic acid. libretexts.org

For this compound, this rearrangement would lead to a ring contraction, forming a substituted cyclobutane (B1203170) carboxylic acid derivative. However, a more likely pathway for a cyclic α-diketone is rearrangement to form a five-membered α-hydroxy carboxylic acid. The mechanism involves:

Nucleophilic attack of OH⁻ on one carbonyl group to form a tetrahedral intermediate.

Migration of the C5-C1 bond to the adjacent carbonyl carbon (C2).

Formation of a cyclopentyl carboxylate intermediate.

Protonation during acidic workup to yield the final α-hydroxy acid product.

Another potential rearrangement is the Wolff rearrangement, which could be accessed if the dione is first converted to an α-diazoketone. This multi-step process would also result in a ring contraction. libretexts.org

Derivatization Studies of this compound

The two carbonyl groups are prime sites for derivatization, allowing for the modification of the compound's properties and providing intermediates for further synthesis.

Like other ketones, this compound can react with amine derivatives and alcohols to form various functional group derivatives.

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions converts one or both carbonyl groups to oximes (C=NOH). The reaction proceeds via nucleophilic addition of the nitrogen to the carbonyl carbon, followed by dehydration.

Hydrazones: Condensation with hydrazine (B178648) (H₂N-NH₂) or substituted hydrazines (e.g., phenylhydrazine) yields the corresponding hydrazones (C=N-NHR). These derivatives are often crystalline solids and can serve as precursors for synthesizing heterocyclic compounds.

Ketals: In the presence of an acid catalyst, the dione can react with diols like ethylene (B1197577) glycol to form cyclic ketals. This reaction is often used to protect one or both carbonyl groups during subsequent chemical transformations. Selective protection of one carbonyl group over the other can be challenging but may be achieved under carefully controlled conditions.

Table 3: Common Derivatization Reactions

Reagent Product Functional Group Notes
Hydroxylamine (NH₂OH) Oxime Can form mono- or dioxime.
Hydrazine (H₂NNH₂) Hydrazone Can form mono- or dihydrazone; may cyclize.
Phenylhydrazine Phenylhydrazone Useful for characterization.

The dicarbonyl structure of this compound is an excellent starting point for the synthesis of nitrogen-containing heterocycles. The reaction with bifunctional nucleophiles often leads to the direct formation of fused ring systems.

A key reaction is the condensation with hydrazine or its derivatives. The reaction of this compound with hydrazine hydrate (B1144303) would be expected to form a fused dihydropyridazine (B8628806) derivative. The reaction proceeds through the initial formation of a hydrazone at one carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the second carbonyl group and subsequent dehydration.

Furthermore, the reaction with other binucleophiles can lead to a variety of heterocycles:

Reaction with substituted hydrazines: Can be used to synthesize N-substituted pyridazine (B1198779) derivatives.

Reaction with hydroxylamine: While typically forming oximes, under certain conditions, it could lead to the formation of fused isoxazole (B147169) rings.

Reaction with amidines: Can lead to the formation of fused pyrimidine (B1678525) rings.

These synthetic routes provide access to a range of novel heterocyclic compounds built upon the trimethylcyclopentane framework, which could be explored for various applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

A complete analysis using NMR spectroscopy, a cornerstone technique for determining the precise structure of organic molecules, cannot be constructed at this time due to the lack of available data for 3,4,4-trimethylcyclopentane-1,2-dione.

¹H NMR Spectroscopy for Proton Environment Analysis

Detailed experimental or predicted ¹H NMR data, which would provide information on the chemical environment of the hydrogen atoms in the molecule, is not available. Such a spectrum would be expected to show distinct signals for the methyl and methylene (B1212753) protons, with their chemical shifts and splitting patterns revealing their connectivity and spatial relationships.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Similarly, ¹³C NMR spectral data, essential for characterizing the carbon framework of the molecule, is not documented in public databases. This analysis would be crucial for identifying the chemical shifts of the carbonyl carbons and the different methyl and methylene carbons within the cyclopentane (B165970) ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

While specific experimental IR spectra for this compound are not available, general principles of IR spectroscopy for cyclic ketones can provide an estimation of the expected absorption bands. Five-membered cyclic ketones typically exhibit a strong carbonyl (C=O) stretching absorption at a higher frequency than acyclic or six-membered ring ketones, generally in the range of 1740-1750 cm⁻¹. The presence of two adjacent carbonyl groups in a 1,2-dione system could lead to symmetric and asymmetric stretching vibrations, potentially resulting in two distinct carbonyl absorption bands. However, without experimental data, a detailed analysis of functional groups and potential intermolecular interactions like hydrogen bonding remains speculative.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

While predicted mass spectrometry data for various adducts of this compound exists, detailed experimental high-resolution mass spectrometry (HRMS) data is not available. HRMS would provide a highly accurate mass measurement, confirming the elemental composition of the molecular ion and its fragments. A predicted monoisotopic mass is 140.08372 Da. uni.lu A detailed fragmentation analysis, which would involve identifying the major fragment ions and proposing fragmentation pathways, cannot be performed without access to an experimental mass spectrum.

Predicted Collision Cross Section (CCS) Analysis in MS

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful tool, adding another dimension of separation to conventional mass spectrometry. A key parameter derived from this technique is the Collision Cross Section (CCS), which is a measure of the ion's size and shape in the gas phase. While experimental CCS values are ideal, in silico prediction models provide valuable, readily accessible data that can aid in compound identification. mdpi.comnih.gov

For this compound, predicted CCS values have been calculated for various adducts, offering insights into how the molecule will behave in an ion mobility experiment. These predictions are typically generated using databases and algorithms that correlate molecular structure with CCS values. uni.lu The predicted CCS is particularly useful in distinguishing between isomers and structurally similar compounds, which might be difficult to resolve by mass-to-charge ratio (m/z) alone. mdpi.com

The data below, calculated using the CCSbase prediction tool, illustrates the theoretical CCS values for different ionized forms of this compound. uni.lu This information is instrumental in developing analytical workflows, especially in metabolomics and other complex mixture analyses where tentative identification of unknown compounds is required. nih.govarxiv.org

Predicted Collision Cross Section (CCS) Values for this compound Adducts Data calculated using CCSbase and sourced from PubChemLite. uni.lu

AdductMass-to-Charge Ratio (m/z)Predicted CCS (Ų)
[M+H]⁺141.09100124.3
[M+Na]⁺163.07294134.3
[M-H]⁻139.07644128.8
[M+NH₄]⁺158.11754150.5
[M+K]⁺179.04688133.3
[M+H-H₂O]⁺123.08098121.4
[M+HCOO]⁻185.08192147.9
[M+CH₃COO]⁻199.09757174.4
[M]⁺140.08317124.7
[M]⁻140.08427124.7

Chromatographic Methods for Purification and Analytical Separation

Chromatography is an indispensable technique for separating the components of a mixture and for assessing the purity of a compound. Both gas and liquid chromatography are widely applied in the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. amazonaws.com It is highly suitable for the analysis of volatile compounds like this compound. amazonaws.com In a typical GC-MS analysis, the compound is vaporized and separated from other volatile components in a mixture based on its boiling point and interaction with the stationary phase of the GC column.

A key parameter in GC is the retention index, which helps in the identification of compounds. The NIST Chemistry WebBook reports a Van Den Dool and Kratz retention index of 1088 for this compound on a non-polar OV-101 capillary column. nist.gov This value is a standardized measure of a compound's elution time relative to a series of n-alkanes, providing a more reproducible identification parameter than retention time alone. By comparing the experimental retention index and the mass spectrum of a sample to reference data, GC-MS can be used to unequivocally identify the compound and assess its purity by detecting and quantifying any potential impurities. amazonaws.com

GC Retention Index for this compound Data sourced from the NIST Chemistry WebBook. nist.gov

Column TypeActive PhaseVan Den Dool and Kratz Retention Index (I)
CapillaryOV-1011088

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds. basicmedicalkey.com Unlike GC, HPLC is suitable for a wider range of compounds, including those that are not volatile. For this compound, reverse-phase (RP) HPLC methods have been developed for its analysis. sielc.comsielc.com

In a reverse-phase setup, a nonpolar stationary phase is used with a polar mobile phase. libretexts.org A specific method for this compound utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.comsielc.com The separation is based on the compound's hydrophobic interactions with the stationary phase; more hydrophobic molecules have longer retention times. libretexts.org By monitoring the column effluent with a suitable detector (e.g., a UV detector), the amount of this compound can be accurately quantified. basicmedicalkey.com For applications requiring mass spectrometry detection, the phosphoric acid in the mobile phase can be substituted with a volatile alternative like formic acid. sielc.comsielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

X-ray Crystallography for Solid-State Structural Determination (e.g., for derivatives)

The study of derivatives, such as other substituted cyclopentenones, demonstrates the utility of this method. For instance, the crystal structure of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, a related cyclopentenone derivative, was determined through single-crystal X-ray diffraction. researchgate.net This analysis revealed the envelope conformation of the cyclopentenone ring and the stabilizing intermolecular interactions, such as hydrogen bonds, within the crystal lattice. researchgate.net By analogy, converting this compound into a suitable crystalline derivative would allow for its unequivocal structural elucidation in the solid state, confirming its connectivity and stereochemistry with high precision.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. unipd.it By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable geometric arrangement and the distribution of its electrons.

Density Functional Theory (DFT) has become a standard and versatile computational method in chemistry for studying the electronic structure of molecules. researchgate.netresearchgate.net This approach is used to predict molecular geometries, vibrational frequencies, and other properties with a favorable balance between accuracy and computational cost. unipd.itresearchgate.net For a molecule like 3,4,4-Trimethylcyclopentane-1,2-dione, DFT calculations, often employing functionals like B3LYP, are used to optimize the molecular geometry, determining key bond lengths, bond angles, and dihedral angles. mdpi.com

These calculations provide a detailed three-dimensional picture of the molecule's lowest-energy state. The electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined. The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Geometric Parameters for a Cyclic Diketone Calculated via DFT

The following data is illustrative of typical results obtained from DFT calculations on cyclic ketone structures.

ParameterTypical Calculated Value
C1=O Bond Length~1.22 Å
C1-C2 Bond Length~1.53 Å
C-C (ring) Bond Length~1.55 Å
O=C-C=O Dihedral AngleVariable (depends on ring pucker)
C-C-C Ring Angle~104-108°

Unlike a planar pentagon drawing might suggest, the cyclopentane (B165970) ring is not flat. libretexts.org A planar conformation would suffer from significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons. dalalinstitute.com To alleviate this strain, the ring puckers into non-planar conformations. libretexts.orgresearchgate.net The two most common conformations are the 'envelope', where four carbon atoms are in a plane and the fifth is out of the plane, and the 'half-chair' or 'twist', where three atoms are coplanar with the other two displaced on opposite sides of the plane. dalalinstitute.combohrium.com

For this compound, the presence of two carbonyl groups and three methyl groups significantly influences the conformational preference. The substituents will preferentially occupy positions that minimize steric hindrance and unfavorable electronic interactions. bohrium.com For instance, alkyl groups generally prefer to be in pseudo-equatorial positions to reduce steric strain. bohrium.com Computational methods can be used to calculate the potential energy surface of the molecule, identifying the lowest-energy conformers and the energy barriers between them. bohrium.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the detailed step-by-step pathways of chemical reactions. For cyclic diketones, these methods can map out the energy profiles of reactions, identifying transition states and intermediates. researchgate.net For example, in reactions such as nucleophilic additions to the carbonyl carbons or photo-induced cycloadditions, theoretical calculations can help rationalize the observed regioselectivity and stereoselectivity. mdpi.com By modeling the interaction between the diketone and a reactant, researchers can determine the most energetically favorable approach, calculate activation energies, and predict reaction kinetics. This provides a molecular-level understanding that is often difficult to obtain solely through experimental means. acs.orgacs.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties. rsc.orgaip.org Quantum chemical calculations can accurately compute parameters that are directly measured in various spectroscopic experiments. researchgate.net

For instance, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. chemsociety.org.ng By comparing the calculated spectrum with the experimental one, assignments of specific vibrational modes (e.g., C=O stretching, C-H bending) can be confirmed. Similarly, rotational constants can be calculated from the optimized molecular geometry and compared with data from microwave spectroscopy to provide a precise determination of the molecular structure in the gas phase. illinois.eduacs.orgsns.it A close match between predicted and experimental data serves to validate the accuracy of the computational model and the resulting geometric and electronic structures. sns.it

Table 2: Illustrative Comparison of Calculated vs. Experimental IR Frequencies

This table demonstrates how theoretical calculations are compared with experimental data to validate computational models.

Vibrational ModeTypical Calculated Frequency (cm⁻¹)Typical Experimental Frequency (cm⁻¹)
C=O Symmetric Stretch~1750 cm⁻¹~1745 cm⁻¹
C=O Asymmetric Stretch~1725 cm⁻¹~1720 cm⁻¹
CH₃ Asymmetric Stretch~2970 cm⁻¹~2965 cm⁻¹
CH₂ Symmetric Stretch~2880 cm⁻¹~2875 cm⁻¹

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR) in Cyclic Diketones

Understanding how a molecule's structure influences its reactivity is a central theme in chemistry. For the class of cyclic diketones, computational methods can quantify various molecular properties, known as descriptors, which can then be correlated with experimental reactivity or biological activity. This is the basis of Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.netmdpi.com

For a series of related cyclic diketones, descriptors such as steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, HOMO/LUMO energies, partial atomic charges), and lipophilicity (e.g., LogP) can be calculated. researchgate.net These descriptors can then be used to build a mathematical model that relates them to a specific activity, such as herbicidal or antimicrobial effects. researchgate.net Such models allow for the prediction of the activity of new, unsynthesized compounds and provide insight into the molecular features that are most important for the desired function. For this compound, its specific substitution pattern would yield a unique set of descriptors that would determine its position and predicted activity within a given QSAR model.

Compound Index

Stereochemistry and Isomerism of 3,4,4 Trimethylcyclopentane 1,2 Dione

Chirality and Potential Stereoisomers of 3,4,4-Trimethylcyclopentane-1,2-dione

The molecular structure of this compound contains a single stereocenter, which gives rise to its chirality. The chiral center is located at the carbon atom in position 3 (C3) of the cyclopentane (B165970) ring. nih.govnist.govchemwhat.com This carbon is bonded to four distinct substituent groups: a hydrogen atom, a methyl group, the C2 carbonyl group, and the C4 carbon atom, which is itself substituted with two methyl groups. The presence of this single chiral center means that the molecule is not superimposable on its mirror image.

Consequently, this compound can exist as a pair of enantiomers. These stereoisomers, designated as (R)-3,4,4-Trimethylcyclopentane-1,2-dione and (S)-3,4,4-Trimethylcyclopentane-1,2-dione, are identical in their chemical and physical properties in an achiral environment but will rotate plane-polarized light in equal but opposite directions. The common form of this compound is a racemic mixture, containing equal amounts of both enantiomers. The standard InChIKey for this compound, YHJBEOWTWJHMFC-UHFFFAOYSA-N, does not specify any stereochemistry, reflecting the lack of stereochemical definition in most database entries. nih.govnist.gov

Table 1. Stereochemical Properties of this compound
PropertyDescription
Chiral Center(s)1 (at position C3)
Number of Potential Stereoisomers2
Type of StereoisomersEnantiomers (R/S pair)
Meso Compounds PossibleNo

Enantioselective Synthesis Approaches

A review of the scientific literature indicates a lack of published methods specifically detailing the enantioselective synthesis of this compound. While the asymmetric synthesis of substituted cyclopentane and cyclopentanone (B42830) structures is an active area of research, these methods have not been explicitly applied to this target molecule. nih.govnih.govrsc.org

Generally, potential strategies for the asymmetric synthesis of such a compound could involve several approaches:

Chiral Pool Synthesis: Utilizing a readily available enantiopure starting material that already contains the required stereocenter.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to a prochiral precursor to direct a stereoselective reaction, followed by its removal.

Asymmetric Catalysis: Employing a chiral catalyst (organocatalyst, transition metal complex, or enzyme) to convert a prochiral substrate into one of the desired enantiomers selectively.

Despite the existence of these general strategies for related molecules, specific catalysts, substrates, or reaction conditions for producing either (R)- or (S)-3,4,4-Trimethylcyclopentane-1,2-dione with high enantiomeric excess have not been documented.

Table 2. Documented Enantioselective Synthesis Approaches
MethodCatalyst/ReagentReported YieldEnantiomeric Excess (ee)
No specific methods reported in the reviewed scientific literature.

Diastereoselective Transformations Involving this compound

There is no available research in the scientific literature describing diastereoselective transformations that either produce or use this compound. Such transformations would involve reactions that create a new stereocenter in the molecule, leading to the preferential formation of one diastereomer over another. For example, a reaction at one of the carbonyl groups or at the alpha-carbon (C5) could introduce a new chiral center. The stereochemical outcome of such a reaction would be influenced by the existing stereocenter at C3, potentially favoring the formation of one diastereomer. However, no studies have been published that investigate or report such diastereoselective processes for this specific compound.

Separation and Characterization of Stereoisomers

The separation of the enantiomers of this compound requires a chiral environment. While standard analytical techniques are available for the compound, specific methods for the resolution of its enantiomers are not well-documented.

A known analytical method for this compound utilizes reverse-phase High-Performance Liquid Chromatography (HPLC) on a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.comsielc.com However, this is an achiral method designed for general analysis and is not capable of separating the R and S enantiomers.

The resolution of the racemic mixture would necessitate chiral chromatography. Potential methods, though not specifically tested for this compound, include:

Chiral HPLC: Using a chiral stationary phase (CSP), such as those based on cellulose (B213188) or cyclodextrin (B1172386) derivatives, that can differentially interact with each enantiomer, leading to different retention times. hplc.euphenomenex.comresearchgate.net

Chiral Gas Chromatography (GC): Employing a capillary column coated with a chiral stationary phase. NIST has documented achiral GC data for the compound, but not chiral separation data. nist.gov

Characterization of the separated enantiomers would typically involve polarimetry to measure their specific optical rotation and advanced NMR spectroscopy techniques using chiral shift reagents to confirm enantiomeric purity. To date, no published data on these specific characterizations for the individual enantiomers of this compound are available.

Table 3. Separation and Characterization Methods
TechniqueDetailsPurpose
Reverse-Phase HPLCColumn: Newcrom R1; Mobile Phase: MeCN/Water/H₃PO₄. sielc.comsielc.comAchiral analysis and purification.
Chiral HPLCNo specific method reported. General approach would use a Chiral Stationary Phase.Potential for enantiomer separation.
Gas ChromatographyStandard non-polar column data available. nist.govAchiral analysis.
PolarimetryNo data reported for specific rotation.Potential for characterization of separated enantiomers.

Role in Complex Chemical Systems and Chemical Processes

3,4,4-Trimethylcyclopentane-1,2-dione as a Synthetic Building Block

While specific, extensively documented examples of this compound being used as a primary synthetic building block in complex total synthesis are not widely reported in readily available scientific literature, its structure suggests significant potential. As a cyclic α-diketone, it possesses two adjacent carbonyl groups that are reactive sites for a variety of chemical transformations.

The reactivity of the dicarbonyl moiety allows for its potential use in forming heterocyclic compounds, which are pivotal structures in medicinal chemistry and materials science. The ketone functional groups can undergo reactions such as condensations, reductions, and additions. The adjacent methyl groups and the gem-dimethyl group on the cyclopentane (B165970) ring provide steric influence that can direct the stereochemical outcome of reactions, making it a potentially valuable chiral starting material or intermediate. The general utility of cyclic ketones in synthesis is well-established, where they serve as precursors to a wide array of more complex molecular architectures.

Participation of this compound in Multi-component Reactions

There is limited specific information in peer-reviewed literature detailing the participation of this compound in multi-component reactions (MCRs). However, dicarbonyl compounds are generally valuable substrates in MCRs, which are efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all reactants.

Given its α-diketone structure, this compound could theoretically participate in well-known MCRs such as the Paal-Knorr synthesis for furans, pyrroles, and thiophenes, or in variations of the Hantzsch pyridine (B92270) synthesis. The two electrophilic carbonyl centers could react sequentially with various nucleophiles, leading to the rapid assembly of complex cyclic and heterocyclic systems. The specific substitution pattern of the trimethylated ring would influence the reactivity and could lead to the formation of unique and sterically defined products.

Photochemistry of this compound

The photochemistry of cyclic ketones, and specifically α-diketones, has been a subject of considerable study. researchgate.net These compounds undergo a variety of photochemical reactions upon absorption of ultraviolet light. nih.gov For this compound, several reaction pathways can be anticipated based on the behavior of analogous structures.

One of the most important photochemical processes for ketones is the Norrish Type I reaction , which involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group (α-cleavage). wikipedia.org Upon excitation, the molecule can form a biradical intermediate by breaking the C1-C2 or C1-C5 bond. This biradical can then undergo further reactions, including decarbonylation (loss of carbon monoxide) or intramolecular rearrangement. nih.gov

Another potential pathway is the Norrish Type II reaction , which involves the intramolecular abstraction of a hydrogen atom from the γ-position by the excited carbonyl group, leading to a 1,4-biradical. wikipedia.org This intermediate can then cyclize to form a cyclobutanol (B46151) derivative or cleave to form an enol and an alkene. wikipedia.org

Furthermore, as an α-diketone, the compound could participate in photocycloaddition reactions . When irradiated in the presence of alkenes or alkynes, it could undergo a [2+2] cycloaddition, also known as the Paterno-Büchi reaction, to form oxetane (B1205548) derivatives. mdpi.com Depending on the reaction partners and conditions, other cycloaddition pathways, such as [4+2] additions, are also possible for α-diketones. mdpi.com The specific outcomes of irradiating this compound would depend on factors like the solvent, the wavelength of light used, and the presence of other reactants.

Occurrence of this compound in Complex Natural Mixtures

This compound has been identified as a volatile or semi-volatile component in various natural products and is recognized for its contribution to their characteristic aromas. Its presence is particularly noted in essential oils and as a fragrance ingredient. nih.gov

The compound is a known constituent of labdanum oil, derived from the resin of the Cistus ladanifer plant. tinkturenpresse.de In this complex mixture, it is reported to contribute a strong celery-like aroma. tinkturenpresse.de It has also been identified as a flavor component in the essential oil of Litsea cubeba (May Chang), a plant used in traditional medicine and for its aromatic properties. spgykj.comsciengine.com Due to its distinct scent profile, it is used in the fragrance industry and can be found in various consumer products, including air fresheners and malodor reduction compositions. scjohnson.comgoogle.com

Table 1: Natural Occurrence and Sensory Profile of this compound

Natural SourceAroma ContributionReference
Cistus ladanifer (Labdanum Oil)Strong celery aroma tinkturenpresse.de
Litsea cubeba (May Chang)Flavor component spgykj.comsciengine.com

Future Directions in Research on 3,4,4 Trimethylcyclopentane 1,2 Dione

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for cyclic ketones and diones often rely on traditional approaches that may involve harsh reaction conditions or generate significant waste. Future research will likely prioritize the development of more environmentally friendly and efficient synthetic pathways to 3,4,4-trimethylcyclopentane-1,2-dione.

One promising avenue is the exploration of bio-based synthetic routes. The use of renewable feedstocks and biocatalysts could offer a greener alternative to petroleum-based starting materials and conventional reagents. For instance, research into the sustainable synthesis of substituted muconic acids from biomass could potentially be adapted to create precursors for cyclic diones like this compound. rsc.org The development of sustainable routes towards urazole (B1197782) compounds, which avoids the use of hazardous isocyanates, serves as a model for creating safer and more efficient syntheses for other cyclic compounds. rsc.org

Furthermore, the application of ecocatalysis, utilizing catalysts derived from biological sources, presents another sustainable approach. researchgate.netmdpi.com Research in this area could lead to the discovery of novel catalysts that can facilitate the synthesis of this compound under mild conditions, minimizing energy consumption and environmental impact.

Exploration of Undiscovered Chemical Transformations

The rich reactivity of the α-diketone functionality in this compound suggests a wealth of unexplored chemical transformations. Future investigations will likely focus on leveraging this reactivity to construct complex molecular architectures.

A particularly interesting area for exploration is the use of photo-induced cycloaddition reactions. mdpi.com The carbonyl groups of α-diketones can participate in various photocycloaddition pathways, such as [2+2], [4+2], and [4+4] cycloadditions, with a range of unsaturated compounds. mdpi.com Investigating the photoreactions of this compound with different alkenes and alkynes could lead to the synthesis of novel and structurally diverse polycyclic compounds.

Additionally, the development of new reactions employing α,α-dihaloketones as building blocks could be extended to derivatives of this compound. researchgate.net This could open up avenues for the synthesis of complex heterocyclic and polycyclic systems with potential applications in medicinal and materials science. The reactivity of the α-haloketone moiety with various nucleophiles provides a versatile handle for constructing diverse molecular frameworks. nih.gov

Advanced Computational Studies for Predictive Modeling

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Future studies on this compound will undoubtedly benefit from the application of these advanced computational methods for predictive modeling.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of the molecule. researchgate.net Such studies can provide valuable insights into its keto-enol tautomerism, which is a key characteristic of cyclopentane-1,2-diones. wikipedia.orgwikipedia.org Understanding the factors that influence this equilibrium is crucial for predicting the compound's behavior in different chemical environments.

Moreover, the use of machine learning algorithms to predict reaction outcomes is a rapidly developing field. acs.orgmit.edu By training models on large datasets of known chemical reactions, it is possible to predict the products of new reactions with increasing accuracy. arxiv.orgrsc.org Applying these predictive models to this compound could accelerate the discovery of new reactions and optimize existing synthetic routes by identifying the most promising reaction conditions. youtube.com These computational tools can significantly reduce the time and resources required for experimental work by allowing researchers to screen a vast number of possibilities in silico. schrodinger.com

Integration with Flow Chemistry and Automation for Synthesis and Analysis

The integration of flow chemistry and automation offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. nih.govsymeres.com Future research on this compound will likely embrace these technologies to develop more robust and reproducible synthetic and analytical methods.

Flow chemistry is particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or hazardous reagents. nih.gov The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. symeres.com The synthesis of diazonium salts, for example, has been shown to be safer and more efficient in a flow system. advion.com This approach could be applied to explore new transformations of this compound that are challenging to perform using conventional methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4,4-Trimethylcyclopentane-1,2-dione, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis of this compound can be approached via cyclization or oxidation of precursor molecules. For example, cyclic diones are often synthesized using oxidation protocols with reagents like KMnO₄ or CrO₃ under acidic conditions, as demonstrated in analogous cyclopentane-dione systems . Key parameters include temperature control (e.g., 0–25°C for controlled oxidation) and stoichiometric ratios to avoid over-oxidation. Post-synthesis purification via recrystallization or chromatography is critical to isolate the dione from byproducts such as ketones or alcohols .

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray) differentiate this compound from its structural isomers or tautomers?

  • Methodological Answer :

  • NMR : The 1H^1H and 13C^{13}C NMR spectra will show distinct chemical shifts for the methyl groups (δ ~1.2–1.5 ppm for 1H^1H) and carbonyl carbons (δ ~200–210 ppm for 13C^{13}C). Tautomeric exchange in 1,2-diones is slower than in 1,3-diones, leading to sharper peaks in NMR .
  • IR : The carbonyl stretching frequencies (C=O) for 1,2-diones appear at ~1750–1780 cm1^{-1}, distinguishable from carboxylic acids (~1700 cm1^{-1}) or 1,3-diones .
  • X-ray Crystallography : Single-crystal analysis reveals dimeric structures stabilized by two-point hydrogen bonds, a feature shared with carboxylic acids but absent in 1,3-diones .

Q. What are the key physicochemical properties (e.g., pKa, solubility) of this compound, and how do they compare to carboxylic acids?

  • Methodological Answer : Potentiometric titration of cyclopentane-1,2-diones reveals pKa values (~8.6) significantly higher than carboxylic acids (pKa ~4–5) due to reduced resonance stabilization. Solubility in polar solvents (e.g., DMSO, ethanol) is moderate but lower than carboxylic acids, necessitating solvent optimization for reactions .

Advanced Research Questions

Q. Can this compound act as a bioisostere for carboxylic acids in drug design, and what experimental evidence supports this?

  • Methodological Answer : The 1,2-dione moiety mimics carboxylic acid hydrogen-bonding geometry, as shown by X-ray structures of dimeric interactions similar to carboxylic acid dimers . However, its higher pKa limits direct substitution in pH-sensitive contexts. Computational modeling (e.g., DFT for H-bond strength) and in vitro assays (e.g., receptor binding studies) are recommended to validate bioisosteric utility .

Q. How do steric effects from the 3,4,4-trimethyl substitution influence the reactivity of the dione in nucleophilic addition reactions?

  • Methodological Answer : The bulky methyl groups hinder nucleophilic attack at the carbonyl carbons, favoring reactions at less sterically crowded positions. Kinetic studies using Grignard reagents or hydride donors (e.g., NaBH4_4) under varying temperatures can quantify steric effects. Comparative analysis with unsubstituted diones (e.g., cyclopentane-1,2-dione) would isolate steric contributions .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from side reactions (e.g., over-oxidation) or impurities in starting materials. Systematic optimization includes:

  • Reagent Purity : Use freshly distilled solvents and high-purity oxidants.
  • In situ Monitoring : Employ TLC or HPLC to track reaction progress.
  • Byproduct Analysis : GC-MS or 1H^1H-NMR to identify and quantify undesired products .

Q. How can this compound be functionalized for applications in bioconjugation or surface chemistry?

  • Methodological Answer : The dione’s electrophilic carbonyl groups enable Schiff base formation with amines or hydrazines. For example, immobilization on amino-functionalized supports (e.g., silica nanoparticles) can be achieved via condensation reactions under anhydrous conditions. Surface characterization via XPS or FTIR confirms covalent attachment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.